Cas no 2229450-28-4 (tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)

tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate
- tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate
- 2229450-28-4
- EN300-1879435
-
- インチ: 1S/C13H28N2O2/c1-12(2,3)7-10(8-14)9-15-11(16)17-13(4,5)6/h10H,7-9,14H2,1-6H3,(H,15,16)
- InChIKey: IFLVXFSYVMZIKY-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CN)CC(C)(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 244.215078140g/mol
- どういたいしつりょう: 244.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879435-5.0g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1879435-0.25g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1879435-1.0g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1879435-1g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1879435-5g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1879435-0.5g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1879435-0.05g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1879435-10.0g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1879435-2.5g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1879435-10g |
tert-butyl N-[2-(aminomethyl)-4,4-dimethylpentyl]carbamate |
2229450-28-4 | 10g |
$3622.0 | 2023-09-18 |
tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229450-28-4 and Product Name: tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate
The compound with the CAS number 2229450-28-4 and the product name tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in various biomedical and industrial contexts.
In the realm of chemical synthesis, the structure of tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate is notable for its complex arrangement of functional groups. The presence of a carbamate moiety linked to a tert-butyl group, combined with a 2-(aminomethyl) substituent on a 4,4-dimethylpentyl backbone, endows the molecule with distinct reactivity and solubility characteristics. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Recent studies have highlighted the compound's potential in the field of drug design. The carbamate group, known for its versatility in forming hydrogen bonds and participating in nucleophilic substitution reactions, offers a versatile scaffold for medicinal chemists. This has led to investigations into its role as a precursor for protease inhibitors, which are critical in treating various inflammatory and infectious diseases. The bulky tert-butyl group enhances lipophilicity, improving membrane permeability and bioavailability, making it an attractive candidate for oral formulations.
The 2-(aminomethyl) moiety further extends the compound's utility by providing a site for further functionalization. This group can be easily modified to introduce additional pharmacophores or link to other biomolecules, facilitating the development of conjugates and prodrugs. Such modifications are particularly relevant in targeted drug delivery systems, where precise control over molecular architecture is essential for achieving optimal therapeutic effects.
Moreover, the 4,4-dimethylpentyl backbone contributes to the overall steric profile of the molecule, influencing its interactions with biological targets. This structural feature has been exploited in computational modeling studies to predict binding affinities and optimize drug-like properties. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate how tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate interacts with enzymes and receptors at an atomic level.
In clinical research, preliminary findings suggest that derivatives of this compound exhibit promising activity against certain enzymatic pathways implicated in metabolic disorders. The ability to modulate these pathways could lead to novel therapeutic strategies for conditions such as diabetes and hyperlipidemia. Additionally, its potential role as an anti-inflammatory agent has been explored, with early studies indicating that it may inhibit key pro-inflammatory cytokines through selective binding interactions.
The synthesis of tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate presents unique challenges due to its complex stereochemistry. However, advancements in synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as asymmetric catalysis and chiral auxiliary usage have been particularly valuable in ensuring high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemical isomers can exhibit markedly different biological activities.
The environmental impact of synthesizing and utilizing this compound is also an area of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of pharmaceutical manufacturing.
In conclusion, tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate, represented by CAS No. 2229450-28-4, stands out as a versatile and multifunctional compound with significant implications for both academic research and industrial applications. Its unique structural features offer opportunities for innovation across multiple domains, from drug discovery to materials science. As our understanding of its properties continues to evolve, so too will its potential contributions to advancing human health and technological progress.
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